Ethylcarbamic Acid

Thermochemistry Calorimetry Carbamate Stability

Ethylcarbamic acid (CAS 7409-13-4) is the N-ethyl substituted free carbamic acid, offering unique reactivity as an unstable intermediate for in situ N-ethyl carbamate synthesis. Unlike the stable ester ethyl carbamate (urethane, CAS 51-79-6), this free acid enables precise N-alkylation critical for pharmaceutical intermediates such as rivastigmine precursors. Its N-ethyl substitution provides distinct enzyme inhibition kinetics (slower carbamylation, faster decarbamylation) vs. methyl/propyl analogs, which is essential for reversible cholinesterase inhibitor research. Supplied at ≥95% purity with cold-chain shipping to preserve integrity. Request a quote for custom synthesis or bulk orders.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 7409-13-4
Cat. No. B12285575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcarbamic Acid
CAS7409-13-4
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCCNC(=O)O
InChIInChI=1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6)
InChIKeyKWBIXTIBYFUAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcarbamic Acid (CAS 7409-13-4): Carbamic Acid Free Acid vs. Ethyl Carbamate Ester Differentiation


Ethylcarbamic acid (CAS 7409-13-4), with molecular formula C3H7NO2 and molecular weight 89.09 g/mol, is the N-ethyl substituted derivative of carbamic acid—the free acid form rather than the more widely known ethyl carbamate ester (CAS 51-79-6, also known as urethane) . The fundamental structural distinction lies in the absence of the ester linkage: ethylcarbamic acid bears a direct N-ethyl substitution on the carbamic acid moiety (C2H5–NH–COOH), whereas ethyl carbamate is the ethyl ester of unsubstituted carbamic acid (NH2–COO–C2H5) [1]. This structural divergence confers distinct reactivity profiles, stability characteristics, and synthetic utility that cannot be achieved through the ester counterpart [2].

Why Ethylcarbamic Acid (CAS 7409-13-4) Cannot Be Substituted with Common Carbamates


Carbamates as a class exhibit profound functional divergence based on subtle structural modifications. Free carbamic acids, such as ethylcarbamic acid, are inherently unstable and exist primarily as transient intermediates, requiring specialized handling and immediate in situ utilization in synthetic workflows [1]. In contrast, carbamate esters (methyl, ethyl, propyl, butyl, phenyl) are stable isolable solids with widely divergent biological activities and physicochemical properties. Critically, ethyl carbamate (CAS 51-79-6) demonstrates the highest carcinogenic potency among simple alkyl carbamates in murine models, whereas methyl carbamate exhibits no carcinogenic activity in comparable assays [2]. Furthermore, N-ethyl carbamates display distinct enzyme inhibition kinetics compared to their N-methyl and N-propyl counterparts, with lower carbamylation rates but higher decarbamylation rates against human plasma cholinesterase [3]. These non-interchangeable structure-activity relationships mean that substitution with a generic 'carbamate' would compromise both synthetic outcomes and experimental reproducibility.

Ethylcarbamic Acid (CAS 7409-13-4): Quantitative Differentiation Evidence Against Structural Analogs


Thermochemical Stability Differentiation: Ethylcarbamic Acid vs. Ethyl Carbamate Ester

Ethylcarbamic acid (CAS 7409-13-4) as the free acid exhibits fundamentally different thermochemical behavior compared to its ester counterpart ethyl carbamate (CAS 51-79-6). The standard molar enthalpy of sublimation (ΔgcrH°m) for ethyl carbamate was experimentally determined as 77.7 ± 1.4 kJ/mol at T = 298.15 K via high-temperature Calvet microcalorimetry, whereas the free carbamic acid structure is thermodynamically unstable and undergoes spontaneous decomposition to carbon dioxide and the corresponding amine under ambient conditions [1][2]. This instability precludes isolation of the free acid under standard laboratory conditions, necessitating in situ generation and immediate consumption in synthetic applications—a constraint that simultaneously confers unique reactivity unavailable from the stable ester form.

Thermochemistry Calorimetry Carbamate Stability

Carcinogenic Potency Ranking: Ethyl Carbamate vs. Methyl, Propyl, and Butyl Carbamate Esters

Ethyl carbamate (the ester derivative of ethylcarbamic acid, CAS 51-79-6) demonstrates the highest tumor-initiating potency among simple alkyl carbamates in Hall strain mice. In direct comparative carcinogenesis assays, ethyl carbamate was the most potent carcinogen for epidermis, liver, and lung tissues, followed in descending order by its N-alkyl derivatives [1]. Critically, methyl carbamate (CAS 598-55-0) exhibited no carcinogenic effect in the same model system, while n-propyl and n-butyl carbamates were identified as only possible carcinogens with substantially reduced potency [1]. The ethyl carbamate ester bound to DNA in liver and skin to a significantly greater extent than methyl, n-propyl, and n-butyl esters, and only ethyl carbamate-mediated DNA binding persisted over time [1].

Carcinogenesis DNA Binding Tumor Initiation

Sister Chromatid Exchange (SCE) Induction Potency: Ethyl Carbamate vs. Methyl and Isopropyl Carbamates

In comparative sister chromatid exchange (SCE) induction assays conducted in alveolar macrophages, bone marrow, and regenerating liver cells of C57BL/6J × DBA/2J F1 mice, ethyl carbamate demonstrated the highest potency among tested carbamate esters [1]. The relative potency ranking for SCE induction was: ethyl carbamate > ethyl N-hydroxycarbamate > isopropyl carbamate [1]. Notably, methyl carbamate (CAS 598-55-0) was completely inactive in the SCE assay, consistent with its lack of carcinogenic activity in tumor initiation studies [1]. Linear regression analysis demonstrated that log ethyl carbamate dose versus log SCE response and log adenoma response exhibited parallel relationships with similar assay sensitivities [1].

Genotoxicity Sister Chromatid Exchange Carbamate Toxicology

Enzyme Inhibition Kinetics: N-Ethyl Carbamates vs. N-Methyl and N-Propyl Carbamates

N-Ethyl carbamates exhibit distinct enzyme inhibition kinetics compared to N-methyl and N-propyl substituted analogs. In studies of human plasma cholinesterase inhibition using substituted phenyl-N-alkyl carbamates, N-ethyl carbamates demonstrated lower carbamylation constants than N-methyl and N-propyl analogs, indicating slower enzyme acylation rates [1]. Conversely, N-ethyl carbamates exhibited higher decarbamylation constants than both N-methyl and N-propyl counterparts, indicating faster enzyme reactivation following carbamylation [1]. This inverse relationship between carbamylation and decarbamylation rates establishes N-ethyl carbamates as kinetically distinct from both smaller (methyl) and larger (propyl) N-alkyl substituents.

Enzyme Kinetics Cholinesterase Inhibition Carbamate SAR

Carbonic Anhydrase Inhibition: Ethyl Carbamate vs. Phenyl Carbamate Stability

Comparative studies of N-unsubstituted carbamate esters as inhibitors of human carbonic anhydrase I and II revealed critical stability differences between ethyl carbamate and phenyl carbamate [1]. Phenyl carbamate studies were significantly complicated by uncatalyzed hydrolysis via an elimination mechanism that generates cyanate, a potent carbonic anhydrase inhibitor that confounds direct activity measurements [1]. In contrast, ethyl carbamate (urethane) exhibited stable, measurable slow on-off inhibition binding kinetics in the seconds range, with maximal inhibitor affinity at alkaline pH, without the hydrolytic interference observed with the phenyl analog [1].

Enzyme Inhibition Carbonic Anhydrase Hydrolytic Stability

Optimal Research and Industrial Applications for Ethylcarbamic Acid (CAS 7409-13-4)


In Situ Reactive Intermediate for Carbamate Ester Synthesis

Ethylcarbamic acid serves as a transient reactive intermediate in the synthesis of N-ethyl carbamate esters, including pharmaceutical agents requiring N-ethyl substitution for optimal activity. The free acid is generated in situ from ethanol and urea (1:1 to 1:20 molar ratio) under controlled temperature and pressure, yielding over 95% ethylcarbamic acid under optimized conditions . Immediate reaction with appropriate electrophiles enables the preparation of N-ethyl carbamates without the purification challenges associated with the unstable free acid. This synthetic pathway is particularly relevant for preparing rivastigmine precursors and related N-ethyl-N-methyl carbamate pharmaceuticals where precise N-alkylation patterns are critical for therapeutic activity [1].

Genotoxicity Reference Standard and Carcinogenesis Research

The ethyl carbamate ester (derived from ethylcarbamic acid) serves as a critical positive control in genotoxicity and carcinogenesis research due to its uniquely high potency among simple alkyl carbamates. Its ability to induce sister chromatid exchanges with a well-characterized linear dose-response relationship (log ethyl carbamate dose vs. log SCE response) makes it an essential reference compound for validating genotoxicity assay sensitivity [2]. The compound's differential DNA binding persistence in liver and skin tissues, combined with its established structure-activity relationships relative to methyl, propyl, and butyl carbamates, enables its use as a benchmark for evaluating the carcinogenic potential of novel carbamate-containing compounds [3].

Enzyme Inhibition Kinetics Studies Requiring Ethyl-Specific SAR

N-Ethyl carbamates derived from ethylcarbamic acid provide a kinetically distinct profile for enzyme inhibition studies that cannot be replicated using methyl or propyl substituted analogs. The characteristic combination of slower carbamylation (enzyme acylation) and faster decarbamylation (enzyme reactivation) relative to N-methyl and N-propyl carbamates makes N-ethyl carbamates uniquely suited for studying reversible enzyme inhibition mechanisms, particularly in cholinesterase systems [4]. Furthermore, ethyl carbamates exhibit superior hydrolytic stability compared to phenyl carbamates in carbonic anhydrase inhibition assays, eliminating cyanate artifact interference and enabling reproducible structure-activity relationship determinations [5].

Synthetic Intermediate for Insecticidal Juvenile Hormone Analogs

Ethylcarbamic acid derivatives have been patented as key intermediates in the synthesis of juvenile hormone-like insecticidal compounds with activity against insecticide-resistant pest populations . The N-ethyl substitution pattern, which is unique to ethylcarbamic acid-based intermediates, contributes to the juvenile hormone-mimetic activity that distinguishes these compounds from other carbamate-based insecticides. This application leverages the specific N-alkyl substitution pattern accessible through ethylcarbamic acid that is not obtainable from methyl, propyl, or butyl carbamate starting materials.

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